molecular formula C10H12Cl3N B1445698 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride CAS No. 1384429-57-5

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Cat. No.: B1445698
CAS No.: 1384429-57-5
M. Wt: 252.6 g/mol
InChI Key: HQYMFAPBRZAZFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS# 1384429-57-5) is a chemical compound with the molecular formula C10H12Cl3N and a molecular weight of 252.57 g/mol . It features a tetrahydroisoquinoline (THIQ) core structure, a privileged scaffold in medicinal chemistry known to be present in a wide array of bioactive compounds and pharmaceuticals . The specific 1-methyl and 5,7-dichloro substitutions on this scaffold make it a valuable and versatile building block for organic synthesis and drug discovery research. Researchers can utilize this compound as a key intermediate in the synthesis of more complex molecules. The THIQ structure is a conformationally restrained analogue of phenethylamine, making derivatives of interest in neuroscience research . Furthermore, scientific studies on similar tetrahydroisoquinoline compounds have shown that specific substitutions can significantly alter biological activity, leading to properties such as neuroprotection through mechanisms like free radical scavenging and modulation of glutamatergic excitotoxicity . This highlights the potential of this structural class in investigating pathways relevant to neurodegenerative conditions. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human use. The product is offered for custom synthesis, and a Certificate of Analysis is provided to ensure quality and batch-to-batch consistency for research applications .

Properties

IUPAC Name

5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Cl2N.ClH/c1-6-9-4-7(11)5-10(12)8(9)2-3-13-6;/h4-6,13H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQYMFAPBRZAZFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=C(CCN1)C(=CC(=C2)Cl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12Cl3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Chemical Reactions Analysis

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

Intermediate for Lifitegrast

Lifitegrast is a lymphocyte function-associated antigen-1 antagonist that helps reduce inflammation in dry eye disease by inhibiting the overexpression of intercellular adhesion molecules. The synthesis of Lifitegrast involves 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride as a key intermediate . The efficient production of this compound is crucial for the commercial viability of Lifitegrast.

Potential Anticancer Agent

Recent studies suggest that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. The structural features of this compound may contribute to its biological activity against various cancer cell lines . Research is ongoing to evaluate its efficacy as an antiproliferative agent.

Biological Activities

The biological activities associated with this compound include:

  • Anti-inflammatory Effects : As an LFA-1 antagonist, it plays a role in modulating immune responses and reducing inflammation.
  • Anticancer Properties : Preliminary studies indicate potential for use in cancer therapy due to its ability to disrupt cellular proliferation pathways .

Case Study: Synthesis Optimization

A study highlighted the optimization of synthetic routes for this compound. Researchers developed a method that improved yield and reduced production costs by utilizing less expensive raw materials and milder reaction conditions .

Case Study: Biological Evaluation

In another investigation focusing on its biological evaluation, researchers tested various derivatives of tetrahydroisoquinoline compounds against breast cancer cell lines. The results indicated that certain modifications to the structure enhanced cytotoxicity and selectivity towards cancer cells .

Mechanism of Action

The mechanism of action of 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Modifications and Physicochemical Properties

The pharmacological and physicochemical profiles of THIQ derivatives are highly sensitive to substituent variations. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents Molecular Weight (g/mol) Solubility (HCl salt) Purity (%) Price (50 mg)
5,7-Dichloro-1-methyl-THIQ hydrochloride 5,7-Cl; 1-Me ~260.1* High (polar solvents) ≥98 €670
5,7-Difluoro-1-methyl-THIQ hydrochloride 5,7-F; 1-Me ~232.1 Moderate N/A N/A
1-Isopropyl-6,7-dimethoxy-THIQ hydrochloride 6,7-OMe; 1-iPr ~299.8 High (aqueous) 97 N/A
6-Bromo-4,4-dimethyl-THIQ hydrochloride 6-Br; 4,4-Me₂ ~292.6 Low (organic solvents) N/A N/A

*Calculated based on formula C₁₀H₁₂Cl₂N·HCl.

Key Observations:

  • Substituent Position : 6,7-Dimethoxy derivatives (e.g., ) show enhanced aqueous solubility due to polar methoxy groups, contrasting with the hydrophobic chloro substituents in the target compound .

Biological Activity

5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant case studies.

This compound (CAS No. 1289646-93-0) is a derivative of tetrahydroisoquinoline. Its molecular formula is C10H12Cl3NC_{10}H_{12}Cl_3N with a molecular weight of 229.56 g/mol. The compound features two chlorine atoms at the 5 and 7 positions and a methyl group at the 1 position of the tetrahydroisoquinoline scaffold. This structural configuration is pivotal for its biological activity.

1. Antimicrobial Activity

Research has indicated that tetrahydroisoquinoline derivatives exhibit significant antimicrobial properties. A study focusing on various THIQ analogs found that compounds with similar structures to 5,7-dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline demonstrated efficacy against various bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .

2. Neuroprotective Effects

Tetrahydroisoquinolines are known for their neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's and Parkinson's. The compound has been shown to inhibit oxidative stress markers and promote neuronal survival in vitro . In animal models, administration of similar THIQ derivatives resulted in improved cognitive function and reduced neuroinflammation .

3. Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various studies. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharides (LPS) . This suggests that the compound may be beneficial in treating chronic inflammatory conditions.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • LFA-1 Antagonism : As an impurity of Lifitegrast (an FDA-approved drug), it shares a mechanism involving the inhibition of lymphocyte function-associated antigen 1 (LFA-1), which plays a crucial role in immune responses .
  • Oxidative Stress Reduction : The compound's antioxidant properties are linked to its ability to scavenge free radicals and modulate oxidative stress pathways in cells .

Data Table: Summary of Biological Activities

Activity Effect Mechanism References
AntimicrobialEffective against bacteria/fungiDisruption of cell membranes
NeuroprotectiveReduces oxidative stressInhibition of apoptotic pathways
Anti-inflammatoryDecreases cytokine productionInhibition of NF-kB signaling

Case Study 1: Neuroprotection

In a recent study published in RSC Advances, researchers investigated the neuroprotective effects of THIQ analogs including this compound. Results indicated significant reductions in neuronal apoptosis and improved outcomes in cognitive tests following treatment with these compounds in animal models .

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties demonstrated that treatment with this compound significantly reduced inflammation markers in LPS-stimulated macrophages. The findings suggest potential therapeutic applications for inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves selective dichlorination and methylation of the tetrahydroisoquinoline core. A two-step approach is advised:

Core Formation : Start with 1,2,3,4-tetrahydroisoquinoline, introducing methyl groups at position 1 via reductive amination or alkylation.

Halogenation : Use chlorinating agents (e.g., Cl₂/FeCl₃ or SOCl₂) under controlled temperatures (0–5°C) to avoid over-chlorination. Monitor regioselectivity at positions 5 and 7 using TLC or in-situ NMR .

  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry to minimize byproducts. Purify intermediates via recrystallization or column chromatography.

Q. Which analytical techniques are most effective for characterizing this compound, and how should validation be conducted?

  • Methodological Answer :

  • Structural Elucidation :
  • NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm substitution patterns. The methyl group at position 1 typically appears as a singlet (~δ 2.5–3.0 ppm), while aromatic protons (positions 5 and 7) show deshielded peaks due to chlorine’s electron-withdrawing effects .
  • HPLC-MS : Employ reverse-phase C18 columns with a mobile phase of acetonitrile/water (0.1% formic acid) to assess purity (>98%) and detect trace impurities .
  • Validation : Follow ICH Q2(R1) guidelines for linearity (R² ≥ 0.999), precision (%RSD < 2%), and LOD/LOQ determination using spiked samples .

Q. How should researchers handle solubility and stability challenges during in vitro assays?

  • Methodological Answer :

  • Solubility : Test solvents like DMSO (for stock solutions) or PBS (pH 7.4) with sonication (15–30 min). If precipitation occurs, add co-solvents (e.g., 10% Tween-80) or adjust pH .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and monitor degradation via HPLC. Store lyophilized samples at -20°C under inert gas (N₂/Ar) to prevent oxidation .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for this compound, particularly in enzyme inhibition studies?

  • Methodological Answer :

  • Assay Design :

Dose-Response Curves : Use 8–10 concentration points (e.g., 1 nM–100 µM) to calculate IC₅₀ values. Include positive controls (e.g., known inhibitors) to validate assay conditions .

Orthogonal Assays : Confirm results via fluorescence polarization (binding affinity) and SPR (kinetic parameters) to rule out false positives .

  • Data Interpretation : Apply Hill slope analysis to identify cooperative effects. If IC₅₀ values vary across studies, check for differences in protein isoforms or assay buffers (e.g., Mg²⁺/ATP concentrations) .

Q. How can computational modeling guide the design of derivatives with improved selectivity for target receptors?

  • Methodological Answer :

  • Molecular Docking : Use Schrödinger Suite or AutoDock Vina to model interactions with receptor active sites. Focus on halogen bonding (Cl groups) and hydrophobic pockets (methyl group at position 1) .
  • QSAR Studies : Train models on existing bioactivity data (e.g., pIC₅₀) to predict substituent effects. Prioritize derivatives with predicted logP < 3.5 for better membrane permeability .

Q. What experimental approaches are recommended for studying the compound’s metabolic stability in hepatic microsomes?

  • Methodological Answer :

Incubation Setup : Use human liver microsomes (0.5 mg/mL) with NADPH regeneration system. Monitor parent compound depletion over 60 min via LC-MS/MS .

Metabolite ID : Perform HRMS/MS in positive ion mode to detect phase I (oxidation, dechlorination) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with synthetic standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Reactant of Route 2
Reactant of Route 2
5,7-Dichloro-1-methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.